(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
Overview
Description
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic organic compounds, and this particular compound features a chloro-substituted pyridazine ring attached to a pyridine ring, which in turn is substituted with a methanol group. This structure makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol typically involves multiple steps, starting from simpler pyridazine and pyridine derivatives. One common synthetic route includes:
Condensation Reaction: : Reacting 6-chloropyridazine-3-carbaldehyde with 3-aminopyridine in the presence of a suitable catalyst to form an intermediate pyridazine-pyridine compound.
Reduction: : The intermediate compound is then reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the methanol group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methanol positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as ammonia (NH3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted pyridazine and pyridine derivatives.
Scientific Research Applications
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate the effects of pyridazine derivatives on various biological systems.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: can be compared to other pyridazine and pyridine derivatives, such as:
2-(6-Chloropyridazin-3-yl)pyridine: : Similar structure but lacks the methanol group.
3-(6-Chloropyridazin-3-yl)pyridine: : Different position of the chloro group.
5-(6-Chloropyridazin-3-yl)pyridine: : Similar to the target compound but with a different substitution pattern.
These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
[5-(6-chloropyridazin-3-yl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-5,15H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLNEBIJHYJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744406 | |
Record name | [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-26-4 | |
Record name | 3-Pyridinemethanol, 5-(6-chloro-3-pyridazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.